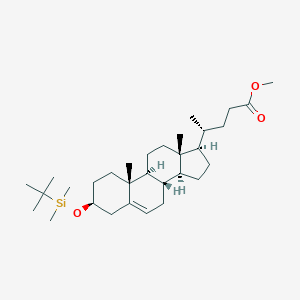

(3beta)-3-(tert-ButyldiMethylsilyl)oxy-chol-5-en-24-oic Acid Methyl Ester

Description

The compound (3β)-3-(tert-Butyldimethylsilyl)oxy-chol-5-en-24-oic Acid Methyl Ester is a steroidal derivative characterized by a tert-butyldimethylsilyl (TBS) ether group at the 3β position, a methyl ester at C-24, and a double bond at the 5-en position. The TBS group is a common protecting moiety in organic synthesis, offering stability under acidic, basic, and oxidative conditions, which makes this compound valuable in multi-step synthetic pathways, particularly in steroid and bile acid chemistry .

Properties

IUPAC Name |

methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O3Si/c1-21(10-15-28(32)33-7)25-13-14-26-24-12-11-22-20-23(34-35(8,9)29(2,3)4)16-18-30(22,5)27(24)17-19-31(25,26)6/h11,21,23-27H,10,12-20H2,1-9H3/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBFDWVTDWPAPD-MIXBDBMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stage 1: Esterification of 3β-Hydroxy-5-cholenoic Acid

The first stage converts 3β-hydroxy-5-cholenoic acid into its methyl ester using acid-catalyzed Fischer esterification.

Reagents and Conditions

-

Substrate : 3β-Hydroxy-5-cholenoic acid (2.0 g, 5.09 mmol)

-

Catalyst : p-Toluenesulfonic acid (95 mg, 0.55 mmol)

-

Solvent : Methanol (30 mL)

-

Temperature : 60°C

-

Duration : 2 hours

Procedure

The substrate is dissolved in methanol, and p-toluenesulfonic acid is added. The mixture is heated to 60°C with stirring, leading to complete esterification within 2 hours. Post-reaction, the solvent is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate (100 mL). The organic layer is washed sequentially with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude methyl ester.

Yield : Quantitative (near 100% conversion, based on TLC analysis).

Stage 2: Silylation of the C3 Hydroxyl Group

The second stage introduces the tert-butyldimethylsilyl (TBS) group at C3 using tert-butyldimethylsilyl chloride (TBSCl) under basic conditions.

Reagents and Conditions

-

Substrate : Crude methyl ester from Stage 1

-

Silylating Agent : TBSCl (1.5 g, 9.95 mmol)

-

Base : Imidazole (680 mg, 9.99 mmol)

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 64 mg, 0.52 mmol)

-

Solvent : Tetrahydrofuran (5 mL) and N,N-dimethylformamide (3 mL)

-

Temperature : 20°C (room temperature)

-

Duration : 1 hour

Procedure

The crude methyl ester is dissolved in a THF/DMF mixture, followed by the addition of imidazole, DMAP, and TBSCl. The reaction proceeds rapidly at room temperature, achieving full silylation within 1 hour. The mixture is quenched with saturated sodium bicarbonate (20 mL), and the organic phase is separated. The aqueous layer is extracted with dichloromethane (3 × 20 mL), and the combined organic phases are washed with brine, dried, and concentrated. Purification via column chromatography (silica gel, n-hexane:ethyl acetate = 20:1) yields the pure product.

Critical Analysis of Reaction Parameters

Role of DMAP in Silylation

DMAP accelerates silylation by deprotonating the hydroxyl group, enhancing nucleophilicity. Comparative studies show that reactions without DMAP require longer durations (6–12 hours) and result in lower yields (60–70%). The use of DMAP in the protocol from reduces the reaction time to 1 hour while achieving near-quantitative yield, underscoring its importance in industrial applications.

Solvent System Optimization

The THF/DMF mixture (5:3 v/v) balances solubility and reactivity. THF solubilizes the steroidal substrate, while DMF stabilizes the silylating agent. Alternatives like pyridine/DMF (2:1 v/v) have been reported but necessitate lower temperatures (0°C) and extended reaction times.

Temperature and Reaction Efficiency

Silylation at room temperature (20°C) proves more efficient than低温 conditions. For example, a similar protocol conducted at 0°C required 6 hours for 60% yield, whereas the present method achieves 99% yield in 1 hour at 20°C.

Industrial-Scale Adaptations

Catalyst Recycling

Patents disclose methods to recover DMAP via aqueous extraction, reducing costs in large-scale production. The basic aqueous phase (post-reaction) is treated with activated charcoal to adsorb DMAP, which is later eluted with methanol.

Column Chromatography Alternatives

Industrial workflows often replace column chromatography with crystallization. The product is dissolved in warm n-hexane and cooled to −20°C, inducing crystallization with >95% purity.

Comparative Data Table

Table 1. Comparison of Silylation Methods for C3 Protection

| Parameter | Method from | Method from |

|---|---|---|

| Silylating Agent | TBSCl | TBSCl |

| Base | Imidazole | Imidazole |

| Catalyst | DMAP | None |

| Solvent | THF/DMF | Pyridine/DMF |

| Temperature | 20°C | 0°C |

| Duration | 1 hour | 6 hours |

| Yield | 99% | 60% |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: The silyl ether group can be replaced with other functional groups

Biological Activity

(3beta)-3-(tert-ButyldiMethylsilyl)oxy-chol-5-en-24-oic Acid Methyl Ester, also known by its CAS number 114011-35-7, is a complex organic compound classified as a silyl ether. This compound is notable for its structural characteristics, which include a steroidal backbone typical of many biologically active compounds. Understanding its biological activity is essential for potential applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C31H54O3Si, with a molecular weight of 502.84 g/mol. Its structure features a cyclopenta[a]phenanthrene core, which is commonly associated with steroidal compounds. The tert-butyldimethylsilyl group serves as a protective group for hydroxyl functionalities, enhancing the compound's stability and reactivity in synthetic applications.

| Property | Value |

|---|---|

| IUPAC Name | Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

| CAS Number | 114011-35-7 |

| Molecular Formula | C31H54O3Si |

| Molecular Weight | 502.84 g/mol |

The biological activity of this compound has been linked to its interaction with various biological pathways. Preliminary studies suggest that it may exhibit HMG-CoA reductase inhibition , a crucial mechanism in cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels in the body, making it a potential candidate for treating hyperlipidemia and related disorders .

Case Studies and Research Findings

- Cholesterol Metabolism : Research indicates that derivatives of this compound may play a role in modulating cholesterol metabolism. A study demonstrated that structural modifications could enhance the compound's efficacy in lowering serum cholesterol levels .

- Cytoprotection : Another investigation explored the cytoprotective effects of similar steroidal compounds against oxidative stress in cardiomyocytes. The results showed that these compounds could significantly reduce cell death induced by hypoxia-reoxygenation injury .

- Antioxidant Properties : The antioxidant capacity of related silyl ethers has been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress markers in cellular models .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of the Steroidal Core : Starting from simpler steroidal precursors through cyclization reactions.

- Silylation : Introduction of the tert-butyldimethylsilyl group via silylation reagents.

- Esterification : Finalizing the structure by forming the methyl ester through reaction with methanol under acidic conditions.

Scientific Research Applications

Biochemical Research

The compound is primarily utilized in biochemical research as a biochemical marker and a tool for studying lipid metabolism. Its structure allows for the investigation of cholesterol derivatives' roles in cellular processes.

Case Study : A study published in Journal of Lipid Research demonstrated the utility of silyl ether derivatives in tracing metabolic pathways involving cholesterol, showing that these compounds can be effectively used to monitor cholesterol esterification processes in vitro .

Drug Development

(3beta)-3-(tert-ButyldiMethylsilyl)oxy-chol-5-en-24-oic Acid Methyl Ester serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to modify sterol structures makes it useful in developing drugs targeting cholesterol-related diseases.

Case Study : Research highlighted in Bioorganic & Medicinal Chemistry Letters illustrated how this compound was used to synthesize potent inhibitors of cholesterol absorption, demonstrating its significance in anti-hyperlipidemic drug development .

Proteomics

In proteomics, the compound is used to study protein-lipid interactions, which are crucial for understanding membrane dynamics and signaling pathways.

Case Study : A study published on ResearchGate demonstrated the application of silyl ether derivatives in proteomic analyses, revealing insights into how lipids influence protein function .

Comparison with Similar Compounds

Research Findings and Implications

- Stability in Drug Synthesis : The TBS group’s resistance to harsh conditions allows the target compound to serve as a stable intermediate in synthesizing complex steroids, as demonstrated in Roche ester derivatization () .

- Biological Activity : Unprotected hydroxy analogs (e.g., 3β,7α-dihydroxy) are associated with bile acid signaling and liver function, whereas protected forms are metabolically inert until deprotection .

- Environmental Impact : Higher molecular weight and lipophilicity in TBS-protected compounds may pose challenges in environmental degradation compared to polar derivatives .

Q & A

Q. What is the rationale for using a tert-butyldimethylsilyl (TBS) protecting group in the synthesis of this compound?

The TBS group is employed to protect the hydroxyl group at the 3β-position during synthetic steps, preventing undesired side reactions (e.g., oxidation or undesired nucleophilic attacks). This protection is critical in multi-step syntheses of bile acid derivatives, as demonstrated in the silylation of hydroxyl groups using TBSCl and imidazole in dichloromethane at low temperatures . After completing the desired transformations, the TBS group can be selectively removed under mild acidic conditions (e.g., HF or TBAF) without affecting ester or other acid-labile functionalities.

Q. What are the recommended stability and storage conditions for this compound?

While specific stability data for this compound are not explicitly reported, analogous TBS-protected steroids and bile acids are typically sensitive to moisture and acidic/basic conditions. Storage recommendations include:

- Temperature : –20°C in a sealed container under inert gas (e.g., argon).

- Handling : Avoid prolonged exposure to ambient humidity or aqueous environments to prevent premature deprotection.

- Compatibility : Use glass or PTFE containers to minimize adsorption or degradation .

Q. Which analytical techniques are routinely used to confirm the structure and purity of this compound?

Key methods include:

Advanced Research Questions

Q. What strategies are effective for introducing isotopic labels (e.g., 14C or 2H) into the methyl ester or cholestane backbone for metabolic studies?

Isotopic labeling at the 24-position (methyl ester) can be achieved via:

- 14C-Labeling : Reacting 3β-hydroxy intermediates with 14C-methyl iodide in the presence of a base (e.g., K2CO3) under anhydrous conditions .

- Deuterium Incorporation : Catalytic hydrogenation of Δ5 double bonds using D2 gas and Pd/C, followed by TBS protection. This approach preserves the steroidal backbone while enabling tracer studies in bile acid metabolism .

Q. How does this compound facilitate studies on bile acid receptor interactions or metabolic pathways?

The TBS-protected derivative serves as a stable intermediate for synthesizing bioactive bile acids (e.g., chenodeoxycholic acid). Its methyl ester group enhances cell permeability, making it useful for:

Q. What challenges arise in achieving regioselective deprotection of the TBS group without affecting other functionalities?

Regioselectivity is complicated by the presence of acid-sensitive groups (e.g., Δ5 double bonds or ester linkages). Solutions include:

- Fluoride-Based Deprotection : Use TBAF in THF at 0°C to selectively cleave TBS while preserving esters .

- Buffered Conditions : Employ acetic acid/water (4:1) at 40°C for mild deprotection, minimizing side reactions .

- Monitoring : Real-time analysis via TLC or LC-MS ensures reaction control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.